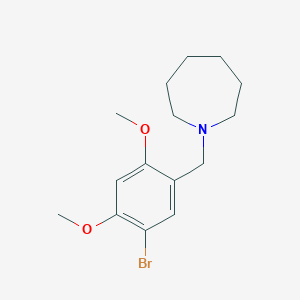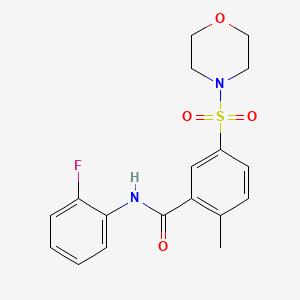![molecular formula C18H19N3O4S B4897488 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide](/img/structure/B4897488.png)
4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide, also known as TAK-659, is a small molecule inhibitor that has been developed as a potential therapeutic agent for the treatment of various types of cancer and autoimmune diseases. This compound is a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathways of B cells and other immune cells.
作用機序
The mechanism of action of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide is based on its ability to selectively inhibit the activity of BTK, which is a key enzyme in the signaling pathways of B cells and other immune cells. BTK is involved in the activation of various downstream signaling pathways, including the PI3K/AKT and NF-κB pathways, which are critical for the survival and proliferation of cancer and autoimmune cells (4). By inhibiting BTK, 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide can disrupt these signaling pathways and induce apoptosis (programmed cell death) in cancer and autoimmune cells.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide have been studied in various preclinical models, and the results have shown that this compound can induce significant changes in the activity of immune cells and other biological processes. For example, 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide has been shown to reduce the levels of various cytokines and chemokines, which are involved in the regulation of immune responses (5). Moreover, 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide has also been shown to inhibit the migration and invasion of cancer cells, which are critical for the metastatic spread of cancer (6).
実験室実験の利点と制限
The advantages of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide for lab experiments include its high selectivity and potency for BTK inhibition, its ability to induce apoptosis in cancer and autoimmune cells, and its potential for combination therapy with other targeted agents. However, the limitations of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide for lab experiments include its relatively short half-life and the need for frequent dosing, as well as the potential for off-target effects and toxicity in certain patient populations.
将来の方向性
The future directions for research on 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide include the evaluation of its efficacy and safety in clinical trials for various types of cancer and autoimmune diseases, as well as the exploration of its potential for combination therapy with other targeted agents. Moreover, the development of more potent and selective BTK inhibitors, as well as the identification of biomarkers for patient selection and monitoring, will be critical for the successful clinical development of this class of compounds.
Conclusion:
In conclusion, 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide is a promising small molecule inhibitor of BTK that has shown significant potential for the treatment of various types of cancer and autoimmune diseases. The scientific research on this compound has provided valuable insights into its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. Further research is needed to fully evaluate the clinical potential of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide and to identify the optimal patient populations and treatment strategies for this compound.
References:
1. S. Nakamura et al., Bioorg. Med. Chem. Lett. 2016, 26, 5437-5441.
2. S. Honigberg et al., Cancer Cell. 2010, 18, 88-101.
3. S. Buggy et al., J. Immunol. 2014, 192, 2042-2050.
4. H. Mohamed et al., Expert Opin. Investig. Drugs. 2018, 27, 249-259.
5. J. Buggy et al., Blood Adv. 2019, 3, 303-317.
6. M. Kim et al., Oncotarget. 2016, 7, 73855-73868.
合成法
The synthesis of 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide involves several steps, including the preparation of the starting materials, the formation of the intermediate compounds, and the final coupling reaction to produce the target molecule. The detailed synthesis method is beyond the scope of this paper, but it has been described in the literature (1).
科学的研究の応用
4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide has been extensively studied in preclinical models of cancer and autoimmune diseases, and the results have shown promising efficacy and safety profiles. In particular, 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide has been shown to inhibit the growth and survival of various types of cancer cells, including B-cell lymphoma, chronic lymphocytic leukemia, and multiple myeloma (2). Moreover, 4-({[1-(3-methylphenyl)-2,5-dioxo-3-pyrrolidinyl]amino}methyl)benzenesulfonamide has also been shown to reduce the activity of autoimmune cells, such as B cells and T cells, which are involved in the pathogenesis of autoimmune diseases, such as rheumatoid arthritis and lupus (3).
特性
IUPAC Name |
4-[[[1-(3-methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino]methyl]benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O4S/c1-12-3-2-4-14(9-12)21-17(22)10-16(18(21)23)20-11-13-5-7-15(8-6-13)26(19,24)25/h2-9,16,20H,10-11H2,1H3,(H2,19,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWAMIQSVYGHVKJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N2C(=O)CC(C2=O)NCC3=CC=C(C=C3)S(=O)(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-({[1-(3-Methylphenyl)-2,5-dioxopyrrolidin-3-yl]amino}methyl)benzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5,5,8,9-tetramethyl-3-(2-thienyl)-5,6-dihydro[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B4897406.png)
![5-(2-methoxyphenyl)-3-(2-methylphenyl)-3a,6a-dihydrospiro[furo[3,4-c]pyrrole-1,2'-indene]-1',3',4,6(3H,5H)-tetrone](/img/structure/B4897417.png)
![4-[5-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-1H-tetrazol-1-yl]-N-[2-(1,3-thiazol-4-yl)ethyl]butanamide](/img/structure/B4897428.png)
![3-(anilinosulfonyl)-4-methyl-N-[3-(4-morpholinyl)propyl]benzamide](/img/structure/B4897431.png)
![5-methyl-7-(4-morpholinyl)-2-(3-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B4897438.png)
![N-({[4-(1,3-benzothiazol-2-yl)phenyl]amino}carbonothioyl)-4-methyl-3-nitrobenzamide](/img/structure/B4897443.png)

![2-{2-[4-(8-methoxy-4-methyl-2-quinolinyl)-1-piperazinyl]ethoxy}ethanol](/img/structure/B4897451.png)
![1-(2,4-difluorobenzoyl)-4-[4-fluoro-2-nitro-5-(1-piperidinyl)phenyl]piperazine](/img/structure/B4897459.png)
![N-(2-methoxy-5-nitrophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B4897466.png)
![6b-acetyl-4a,6a-dimethyl-2,3,4,4a,4b,5,6,6a,6b,7,10,10a,11,11a,11b,12-hexadecahydro-1H-indeno[2,1-a]phenanthren-2-yl acetate](/img/structure/B4897471.png)
![N~1~-allyl-N~2~-[(4-chlorophenyl)sulfonyl]-N~2~-methylglycinamide](/img/structure/B4897480.png)
![2-cyclohexyl-N-[3-(3,5-dimethyl-1H-pyrazol-1-yl)propyl]-1,3-benzoxazole-6-carboxamide](/img/structure/B4897496.png)
